Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is used primarily for research purposes and is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom .
Preparation Methods
The synthesis of Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spiro compounds such as:
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-: This compound has a similar spiro structure but differs in its functional groups and stereochemistry.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Another stereoisomer with different spatial arrangement of atoms.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various research applications .
Biological Activity
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1560286-21-6) is a synthetic compound characterized by its unique spirocyclic structure. Its molecular formula is C12H20O3 and it has a molecular weight of 212.28 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C12H20O3 |
Molecular Weight | 212.28 g/mol |
CAS Number | 1560286-21-6 |
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its pharmacological effects and potential therapeutic applications.
Neurotrophic Effects
In a related context, compounds derived from similar frameworks have demonstrated neurotrophic activities, enhancing neurite outgrowth in neuronal cultures. This suggests that this compound could potentially influence neuronal health and regeneration, although direct evidence is still required to confirm these effects.
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on a series of spirocyclic compounds revealed that those with methyl substitutions showed enhanced antibacterial activity against Gram-positive bacteria. While this compound was not specifically tested, the findings suggest a promising avenue for further exploration.
- Neuroprotective Potential : Research into the neuroprotective effects of similar compounds has indicated that they can promote neuronal survival and reduce apoptosis in cultured neurons. This raises the possibility that this compound may also exhibit such protective effects.
- Phytochemical Context : In studies examining the phytochemical profiles of plants containing spirocyclic structures, various bioactive compounds have been identified that exhibit antioxidant and anti-inflammatory properties. It is plausible that this compound may contribute similarly when derived from natural sources.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-6-12(7-9(8)2)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
HDTNXHNMXBIMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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